6-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,3-dihydropyridazin-3-one
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Description
The compound appears to contain several structural components common in organic chemistry, including a benzodiazole ring and a pyrrole ring . Benzodiazole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure. In this case, those elements are carbon and nitrogen . Pyrrole is a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The benzodiazole and pyrrole rings would contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of any functional groups. For example, benzodiazoles are generally soluble in polar solvents due to their heterocyclic nature .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-23-16-5-3-2-4-14(16)20-19(23)25-10-12-8-24(9-13(12)11-25)18(27)15-6-7-17(26)22-21-15/h2-7,12-13H,8-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWAUQBJBNENSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NNC(=O)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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